molecular formula C40H56O B167505 beta-Carotene 5,6-epoxide CAS No. 1923-89-3

beta-Carotene 5,6-epoxide

Cat. No. B167505
CAS RN: 1923-89-3
M. Wt: 552.9 g/mol
InChI Key: RVCRIPILOFSMFG-WWSVUWEKSA-N
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Description

Beta-Carotene 5,6-epoxide is a type of carotenoid that has an epoxy structure . It is a member of the carotenoid family and is a precursor of vitamin A . It can give rise to a wide variety of carotenoid end-groups with the plausible biosynthetic transformations of the 5,6-epoxy-ß-ring .


Synthesis Analysis

The 5,6-epoxy structure can give rise to a wide variety of carotenoid end-groups with the plausible biosynthetic transformations of the 5,6-epoxy-ß-ring . The biosynthesis of carotenoids occurs partially in the chloroplasts and further specific steps are completed within the cytoplasm in the presence of phytoene synthase enzyme .


Molecular Structure Analysis

This compound has a molecular formula of C40H56O and a molecular weight of 552.87 . It contains long chains of carbon atoms having conjugation .


Chemical Reactions Analysis

This compound is formed from oxygen-centered radical, generated during reaction with 1 O2, which then abstracts a hydrogen atom from the surrounding lipid medium followed by intramolecular hemolytic substitution reaction to give the final product .


Physical And Chemical Properties Analysis

This compound is a powder form with a purity of ≥85.0% (HPLC). It has UV absorption λ in hexane (with 2% dichloromethane) .

Scientific Research Applications

Antioxidant Properties and Radical Trapping

Beta-Carotene 5,6-epoxide has been studied for its potential antioxidant actions in biological systems. Research indicates that it may act as a peroxyl radical trap, contributing to its antioxidant properties. A study by Kennedy and Liebler (1991) demonstrates that this compound, along with other oxidation products, is formed during the oxidation of beta-carotene by peroxyl radicals, suggesting a role in inhibiting radical propagation (Kennedy & Liebler, 1991).

Presence in Photosynthetic Tissues

This compound has been detected in photosynthetic tissues of higher plants, particularly in response to high light intensities or inhibitors like monuron or paraquat. Young, Barry, and Britton (1989) found it in isolated chloroplasts and subchloroplast particles, suggesting its formation is related to photooxidative events in the photosynthetic apparatus (Young, Barry, & Britton, 1989).

Role in Cell Differentiation

In vitro studies, such as the one conducted by Duitsman et al. (1999), have explored the effects of this compound on cell differentiation. Their research showed that this compound induced differentiation in a leukemia cell line, indicating its potential in cellular biology and therapy research (Duitsman, Barua, Becker, & Olson, 1999).

Impact on Human Absorption

Studies have also investigated the human absorption of beta-carotene epoxides. Barua and Olson (2001) found that this compound was absorbed well by humans, contrasting with other xanthophyll epoxides, highlighting its unique bioavailability and metabolic significance (Barua & Olson, 2001).

Mechanism of Action

Beta-Carotene 5,6-epoxide is not produced enzymically but is a product of photooxidative events in the photosynthetic apparatus . It is also known to have antioxidant properties .

Future Directions

More studies are warranted to study the health benefits and functional mechanisms of Beta-Carotene 5,6-epoxide . It may benefit human and animal health in the future .

properties

IUPAC Name

2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCRIPILOFSMFG-WWSVUWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C23C(CCCC2(O3)C)(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314499
Record name β-Carotene 5,6-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1923-89-3
Record name β-Carotene 5,6-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Epoxy-beta,beta-carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Carotene 5,6-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying xanthophyll epoxides like violaxanthin in relation to human health?

A1: Xanthophyll epoxides, such as violaxanthin, are abundant in many fruits and vegetables that contribute significantly to dietary carotenoid intake. [] Understanding their absorption and potential biological activity is crucial to assess their contribution to human health. Although one study found no detectable absorption of violaxanthin in humans after a single oral dose, [] further research is needed to explore potential long-term effects and alternative metabolic pathways.

Q2: Can you tell me more about the presence and levels of beta-carotene 5,6-epoxide in natural sources?

A2: this compound, alongside other carotenoids, has been identified in Viola tricolor L. (Violaceae), a plant with known medicinal properties. [] While beta-carotene was found in higher amounts (1678 µg/100g), the presence of this compound (133 µg/100g) highlights the diverse carotenoid profile of this plant. Understanding the individual contributions of these carotenoids to the plant's bioactivity warrants further investigation.

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